molecular formula C20H21N3O2S B2420040 4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide CAS No. 443353-44-4

4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide

Cat. No. B2420040
CAS RN: 443353-44-4
M. Wt: 367.47
InChI Key: HLFRPZJYIRSDHJ-UHFFFAOYSA-N
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Description

4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as OTQPB and is a synthetic derivative of quinazoline.

Scientific Research Applications

Antimicrobial and Anticonvulsant Activities

  • Thioxoquinazolinone derivatives, including those structurally related to 4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide, have shown significant antimicrobial and anticonvulsant activities. Some specific compounds in this class demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, certain derivatives exhibited potent anticonvulsant properties (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Anti-inflammatory and Analgesic Effects

  • Other thioxoquinazolinone derivatives have been synthesized and shown to possess significant anti-inflammatory and analgesic activities. In particular, some compounds demonstrated remarkable anti-inflammatory effects, comparable to standard drugs like diclofenac sodium, and also exhibited notable analgesic properties (Rajasekaran, Rajamanickam, & Darlinquine, 2011).

Cytotoxic Activity Against Cancer Cell Lines

  • Certain derivatives in the thioxoquinazolinone category displayed moderate cytotoxicity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells, suggesting potential applications in cancer therapy (Nguyen et al., 2019).

Molecular Docking and Spectroscopic Analysis

  • Comprehensive structural and vibrational studies on thioxoquinazolinone derivatives, including molecular docking results, suggest potential inhibitory activity against specific biological targets. These studies aid in understanding the molecular basis of the pharmacological activities of these compounds (El-Azab et al., 2016).

Antimicrobial, Antitubercular, and Anti-HIV Agents

  • Novel derivatives of thioxoquinazolinone have been synthesized and evaluated for their antimicrobial, antitubercular, and anti-HIV properties. Certain compounds displayed potent activity against bacterial strains and showed promising results as antitubercular and anti-HIV agents (Sulthana M.T, Chitra, & Alagarsamy, 2019).

properties

IUPAC Name

4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c24-18(21-13-12-15-7-2-1-3-8-15)11-6-14-23-19(25)16-9-4-5-10-17(16)22-20(23)26/h1-5,7-10H,6,11-14H2,(H,21,24)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFRPZJYIRSDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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